

Protocol for the Synthesis and Purification of BMS-817399

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817399, also known as (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 is a key receptor involved in the recruitment of inflammatory cells, and its antagonism has been investigated as a therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.[1][2] This document provides detailed protocols for the chemical synthesis and purification of BMS-817399, intended for research and development purposes. The synthesis route is based on publicly available patent literature, and the purification protocol is adapted from peer-reviewed publications.

Data Presentation

Table 1: Physicochemical Properties of BMS-817399



Property	Value	Reference
Molecular Formula	C25H27N3O5	[3]
Molecular Weight	449.51 g/mol	[3]
CAS Number	1323403-33-3	[3]
Appearance	Crystalline solid	[4][5]
Melting Point	~210 °C (for the hydrochloride salt)	[2]

Table 2: Solubility of BMS-817399 (Form 1 -

Monohydrate) in Various Solvents

Solvent	Solubility (mg/g of solvent) at approx. 25°C
Ethanol	~10
Isopropanol	~5
Acetone	~20
Acetonitrile	~15

Note: The solubility data is estimated from graphical representations in the cited literature and should be considered approximate. For precise applications, experimental determination is recommended.[4]

Experimental Protocols Part 1: Synthesis of BMS-817399

This synthesis protocol is a representative procedure derived from patent literature and should be performed by qualified chemists in a controlled laboratory setting.

Materials and Reagents:

• (S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione



- 4-(bromomethyl)benzonitrile
- Morpholine
- Sodium borohydride
- Palladium on carbon (Pd/C)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
- Bases: Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)
- Acids: Hydrochloric acid (HCl)
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)
- Purification apparatus (e.g., flash chromatography system)

Procedure:

Step 1: Alkylation

- To a solution of (S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione in DMF, add potassium carbonate.
- Add 4-(bromomethyl)benzonitrile to the mixture.
- Stir the reaction mixture at room temperature for 12-18 hours.
- Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Amination

Dissolve the crude intermediate from Step 1 in a mixture of DCM and methanol.



- · Add morpholine to the solution.
- Cool the mixture to 0 °C and add sodium borohydride portion-wise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Quench the reaction with water and separate the organic layer.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude BMS-817399.

Part 2: Purification of BMS-817399 by Recrystallization

This protocol is designed to purify the crude product and isolate the stable anhydrous crystalline form (Form 2) from the less stable monohydrate (Form 1).[4][5]

Materials and Reagents:

- Crude **BMS-817399** (likely as Form 1, the monohydrate)
- Acetonitrile (HPLC grade)
- Standard laboratory glassware for recrystallization (Erlenmeyer flasks, heating mantle or hot plate, filter funnel)
- Filtration apparatus (e.g., Büchner funnel and vacuum flask)

Procedure:

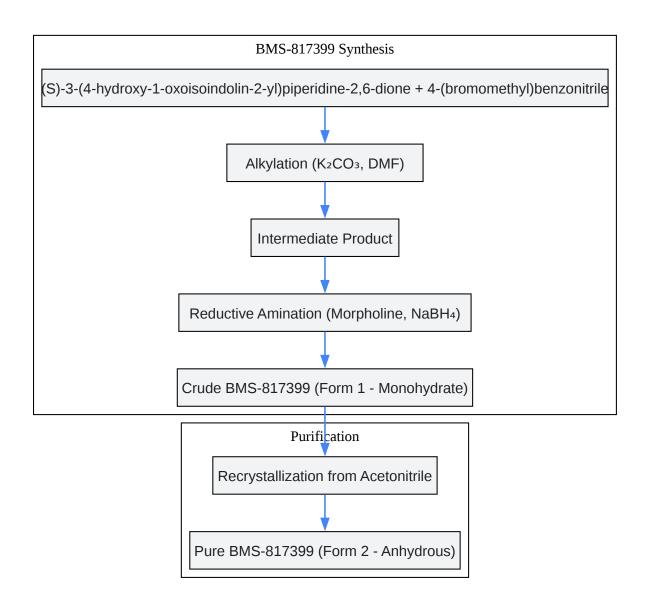
- Solvent Selection: Acetonitrile is the solvent of choice for obtaining the stable anhydrous Form 2 of **BMS-817399**.[4][5]
- Dissolution: In an Erlenmeyer flask, add the crude BMS-817399 to a minimal amount of acetonitrile. Heat the mixture with stirring to near the boiling point of acetonitrile (81-82 °C) until the solid is completely dissolved.



- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should be observed. To maximize yield, the flask can be subsequently cooled in an ice bath.
- Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.
- Drying: Dry the purified crystals under vacuum to remove residual solvent. The resulting product is the anhydrous Form 2 of BMS-817399.[4][5]

Mandatory Visualizations Synthesis Workflow



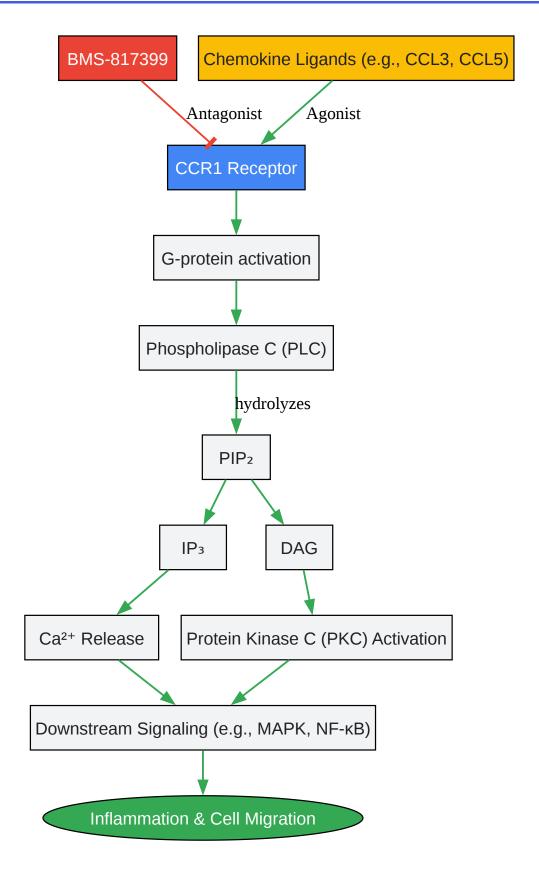


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Caption: A simplified workflow for the synthesis and purification of BMS-817399.

CCR1 Signaling Pathway





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Caption: The antagonistic effect of BMS-817399 on the CCR1 signaling pathway.



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